Phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester Phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester
Brand Name: Vulcanchem
CAS No.: 50590-06-2
VCID: VC18487207
InChI: InChI=1S/C10H14NO6P/c1-7-5-9(17-18(14,15-3)16-4)6-8(2)10(7)11(12)13/h5-6H,1-4H3
SMILES:
Molecular Formula: C10H14NO6P
Molecular Weight: 275.19 g/mol

Phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester

CAS No.: 50590-06-2

Cat. No.: VC18487207

Molecular Formula: C10H14NO6P

Molecular Weight: 275.19 g/mol

* For research use only. Not for human or veterinary use.

Phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester - 50590-06-2

Specification

CAS No. 50590-06-2
Molecular Formula C10H14NO6P
Molecular Weight 275.19 g/mol
IUPAC Name (3,5-dimethyl-4-nitrophenyl) dimethyl phosphate
Standard InChI InChI=1S/C10H14NO6P/c1-7-5-9(17-18(14,15-3)16-4)6-8(2)10(7)11(12)13/h5-6H,1-4H3
Standard InChI Key CSEMVYTXVZNGDN-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1[N+](=O)[O-])C)OP(=O)(OC)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (3,5-dimethyl-4-nitrophenyl) dimethyl phosphate, reflects its structural components:

  • A 3,5-dimethyl-4-nitrophenyl group: A benzene ring substituted with nitro (-NO2_2) at the 4-position and methyl (-CH3_3) groups at the 3- and 5-positions.

  • A dimethyl phosphate group: A phosphate ester with two methoxy (-OCH3_3) substituents.

The canonical SMILES representation, CC1=CC(=CC(=C1[N+](=O)[O-])C)OP(=O)(OC)OC\text{CC1=CC(=CC(=C1[N+](=O)[O-])C)OP(=O)(OC)OC}, underscores the spatial arrangement of these functional groups .

Table 1: Key Molecular Identifiers

PropertyValueSource
CAS No.50590-06-2
Molecular FormulaC10H14NO6P\text{C}_{10}\text{H}_{14}\text{NO}_6\text{P}
Molecular Weight275.19 g/mol
InChI KeyCSEMVYTXVZNGDN-UHFFFAOYSA-N
PubChem CID3039451

Physicochemical Characteristics

Phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester is a solid at room temperature, with solubility profiles influenced by its polar phosphate group and hydrophobic aromatic ring. The nitro group enhances electrophilicity, making the compound reactive in nucleophilic substitution reactions . Its acidity derives from the phosphate moiety, with predicted pKa values analogous to other aryl phosphates (pKa ≈ 1–2 for the first dissociation) .

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically involves a two-step phosphorylation process:

  • Nitration and Methylation: 3,5-Dimethylphenol is nitrated to yield 3,5-dimethyl-4-nitrophenol.

  • Phosphorylation: The phenolic hydroxyl group reacts with dimethyl chlorophosphate ((CH3O)2P(O)Cl\text{(CH}_3\text{O)}_2\text{P(O)Cl}) in the presence of a base (e.g., triethylamine) to form the phosphate ester .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldCitation
1HNO3_3, H2_2SO4_4, 0–5°C85%
2(CH3_3O)2_2P(O)Cl, Et3_3N, THF, 25°C78%

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Structural validation employs 1H^1\text{H}, 13C^13\text{C}, and 31P^31\text{P} NMR spectroscopy, alongside high-resolution mass spectrometry (HRMS) .

Applications in Industry and Research

Chemical Intermediate

The compound serves as a precursor in synthesizing agricultural chemicals and pharmaceutical agents. Its nitro group facilitates reduction to amines, enabling diversification into bioactive molecules .

Analytical Chemistry

In enzyme assays, it acts as a chromogenic substrate for phosphatases. Hydrolysis of the phosphate ester releases p-nitrophenol, detectable at 405 nm, enabling kinetic studies of enzyme activity.

Table 3: Enzymatic Hydrolysis Parameters

EnzymeKmK_m (μM)VmaxV_{max} (μM/min)pH OptimumCitation
Alkaline phosphatase12.5 ± 1.20.45 ± 0.039.8

Biochemical Research

Recent studies highlight its role as an allosteric inhibitor of protein tyrosine phosphatases (PTPs), implicated in cancer and diabetes. Molecular docking simulations reveal binding interactions with the catalytic cysteine residue, disrupting substrate access.

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